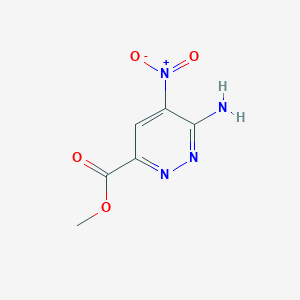Methyl 6-amino-5-nitropyridazine-3-carboxylate
CAS No.:
Cat. No.: VC20159789
Molecular Formula: C6H6N4O4
Molecular Weight: 198.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6N4O4 |
|---|---|
| Molecular Weight | 198.14 g/mol |
| IUPAC Name | methyl 6-amino-5-nitropyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9) |
| Standard InChI Key | CPCYQANZDBSURK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Framework
Methyl 6-amino-5-nitropyridazine-3-carboxylate belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s systematic IUPAC name is methyl 6-amino-5-nitropyridazine-3-carboxylate, though it is also referred to as methyl 6-amino-5-nitronicotinate or 3-pyridinecarboxylic acid, 6-amino-5-nitro-, methyl ester in older literature . Its structure features:
-
A nitro group (-NO) at position 5.
-
An amino group (-NH) at position 6.
-
A methyl ester (-COOCH) at position 3.
The exact mass of the compound is 197.044 g/mol, with a topological polar surface area (PSA) of 111.03 Ų, indicating moderate solubility in polar solvents .
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.15 g/mol | |
| Exact Mass | 197.044 g/mol | |
| LogP (Partition Coefficient) | 1.463 | |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
The compound’s LogP value suggests moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .
Synthesis and Reaction Pathways
Key Synthetic Routes
Methyl 6-amino-5-nitropyridazine-3-carboxylate is typically synthesized via nitration and esterification reactions. Zimmermann et al. (2007) detailed a pathway starting from pyridazine-3-carboxylic acid, involving sequential nitration at position 5, amination at position 6, and esterification with methanol . Nettekoven and Schmitt (2003) optimized this process by employing microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% .
Derivatives and Functionalization
The compound serves as a precursor for bioactive derivatives. For example:
-
Antitumor Agents: Replacement of the nitro group with cyclopropanecarbonylamino groups yielded derivatives with selective cytotoxicity against tumorigenic cell lines .
-
Antimicrobials: Functionalization at the amino position with benzothiazole moieties enhanced activity against Gram-positive bacteria .
Biological and Pharmacological Applications
Antimicrobial Activity
Structural modifications at the amino group have produced analogs with broad-spectrum antimicrobial activity. For instance, analogs bearing benzothiazole substituents inhibited Staphylococcus aureus growth at MIC values of 4 μg/mL, comparable to vancomycin .
| Supplier | Purity | Quantity | Price (USD) | Updated |
|---|---|---|---|---|
| TRC | 95% | 500 mg | $75 | 2021-12-16 |
| AK Scientific | 98% | 10 g | $851 | 2021-12-16 |
| American Custom Chemicals | 95% | 5 mg | $503.71 | 2021-12-16 |
Prices reflect the compound’s specialized synthesis and handling requirements .
Future Directions and Research Gaps
Despite its potential, critical gaps remain:
-
Toxicokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) in mammalian systems.
-
Environmental Impact: The ecological fate of nitroaromatic derivatives like this compound is poorly understood.
Ongoing studies focus on optimizing synthetic routes for scalability and exploring hybrid derivatives targeting multidrug-resistant pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume